
4-(Dimethylamino)-2-methylphenolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-methylphenolhydrochloride is an organic compound that belongs to the class of phenols. It is characterized by the presence of a dimethylamino group and a methyl group attached to the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylphenolhydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with methylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as diethyl ether and the maintenance of low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-methylphenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(Dimethylamino)-2-methylphenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-methylphenolhydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their activity and function. In biological systems, it may act as an inhibitor or activator of specific pathways, depending on the context .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the methyl group and hydrochloride salt.
4-(Dimethylamino)cinnamaldehyde: Contains a cinnamaldehyde moiety instead of a phenol group.
4-Dimethylaminopyridine: A pyridine derivative with similar dimethylamino functionality.
Uniqueness
4-(Dimethylamino)-2-methylphenolhydrochloride is unique due to the presence of both the dimethylamino and methyl groups on the phenol ring, along with the hydrochloride salt. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC名 |
4-(dimethylamino)-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-6-8(10(2)3)4-5-9(7)11;/h4-6,11H,1-3H3;1H |
InChIキー |
LSHWLBJQASMJIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)

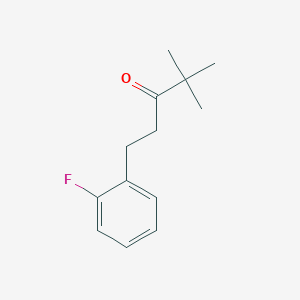

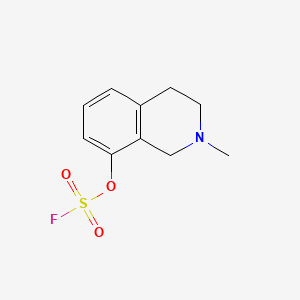
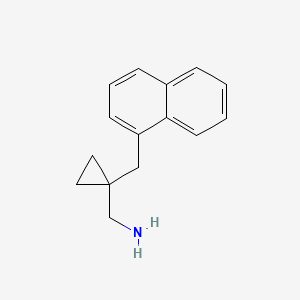

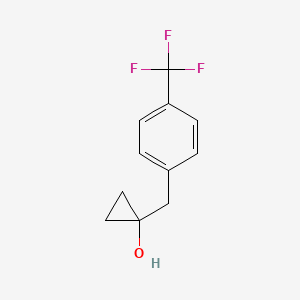
![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)

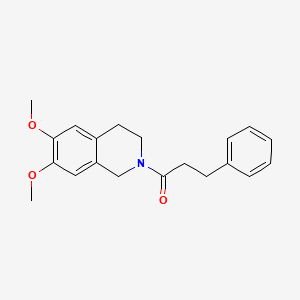

![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)
